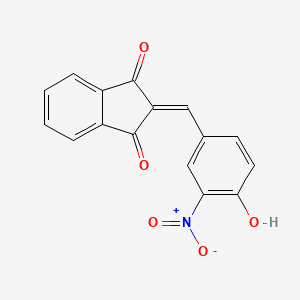![molecular formula C14H10N4O3 B5534280 2-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5534280.png)
2-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridine-based energetic materials and oxadiazole derivatives often involves multi-step reactions starting from commercially available reagents. For example, fused, tricyclic pyridine-based energetic materials have been synthesized through azidonation and ring closure reactions, followed by another azidonation and azido–tetrazolo tautomerism, resulting in compounds with high density and detonation properties (Ma et al., 2018). These methodologies suggest potential pathways for synthesizing the compound of interest, emphasizing the importance of precise reaction conditions and the selection of appropriate starting materials.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives and related compounds has been extensively studied using techniques such as X-ray diffraction. These analyses reveal detailed insights into the crystallographic parameters, including unit cell dimensions, space groups, and molecular conformations (Zonouz et al., 2010). Such structural data are crucial for understanding the compound's interactions at the molecular level, providing a foundation for exploring its reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of oxadiazole compounds encompasses a variety of reactions, including their ability to form polymeric complexes with metals, indicating ligand behavior (Hou et al., 2013). These reactions not only demonstrate the compound's versatility but also its potential for creating new materials with tailored properties.
Physical Properties Analysis
The physical properties, including thermal stability and density, are crucial for applications in materials science. Compounds like the tricyclic pyridine-based material discussed earlier show low thermal stability but surprisingly high density, aspects that would be relevant for the compound as well (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as their electrochemical behavior and interactions with other molecules, are fundamental to their application in various fields. For instance, studies on oxadiazole compounds have explored their optoelectrical characteristics and charge transfer capabilities (Kaippamangalath et al., 2016), which could be pertinent to understanding the behavior of 2-[5-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in electronic applications.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-5-6-10(8-12(9)18(19)20)14-16-13(17-21-14)11-4-2-3-7-15-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWFCLOBNVFWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methyl-3-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4-difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534231.png)
![2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid](/img/structure/B5534234.png)
![N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5534245.png)
![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5534246.png)

![3-bromo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5534263.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5534268.png)

![(4aR*,7aS*)-1-methyl-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534284.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5534309.png)